(6-Bromo-5-fluoropyridin-2-yl)methanol
Description
Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Chemical Synthesis
Halogenated pyridine derivatives are a class of compounds that hold substantial importance in various areas of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. chemrxiv.orgnih.gov The pyridine ring is a common motif in biologically active molecules, and the introduction of halogen atoms onto this scaffold provides a powerful tool for chemists to fine-tune the properties of these molecules. researchgate.net
The carbon-halogen bond is a key functional group that enables a wide range of subsequent chemical transformations. chemrxiv.org This allows for the diversification of molecular structures, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. chemrxiv.org By systematically replacing or modifying substituents on the pyridine ring, researchers can optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound.
Furthermore, the presence of halogens can directly influence the biological activity of a molecule. For instance, the introduction of a fluorine atom can alter the metabolic stability and binding affinity of a drug candidate. The regioselective halogenation of pyridines, however, can be challenging due to the electronic nature of the pyridine ring. nih.gov This has led to the development of novel synthetic methods to achieve specific halogenation patterns, highlighting the ongoing importance of this class of compounds in synthetic chemistry. chemrxiv.orgmountainscholar.org
Strategic Importance of (6-Bromo-5-fluoropyridin-2-yl)methanol as a Synthetic Synthon
This compound is a prime example of a strategically designed synthetic synthon. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective transformations at different positions of the molecule. The bromo, fluoro, and methanol (B129727) groups each offer distinct opportunities for chemical modification.
The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures. The fluorine atom, on the other hand, can influence the electronic properties of the pyridine ring and can participate in nucleophilic aromatic substitution reactions under specific conditions.
The methanol group at the 2-position provides another point of diversification. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, such as ethers or esters. This trifunctional nature of this compound makes it a highly valuable starting material for the synthesis of a wide array of target molecules.
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 1227599-50-9 |
| Molecular Formula | C6H5BrFNO |
| Molecular Weight | 206.01 g/mol |
| Synonyms | 2-Pyridinemethanol, 6-bromo-5-fluoro- |
Overview of Research Trajectories Involving Fluorobromopyridines
The research landscape for fluorobromopyridines is dynamic and expanding, driven by the continued demand for novel and functionalized heterocyclic compounds. A significant area of focus is the development of more efficient and regioselective methods for their synthesis. This includes the exploration of new catalytic systems and reaction conditions to control the placement of the fluoro and bromo substituents on the pyridine ring.
Another major research trajectory is the application of fluorobromopyridines as key intermediates in the synthesis of biologically active molecules. Their use in the construction of enzyme inhibitors, receptor agonists and antagonists, and other therapeutic agents is an area of intense investigation. The unique combination of the pyridine core with the distinct electronic properties of the fluorine and bromine atoms makes these compounds attractive scaffolds for medicinal chemistry programs.
Furthermore, the incorporation of fluorobromopyridine moieties into materials science is a growing field of interest. The specific electronic and photophysical properties imparted by these fragments can be harnessed in the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The continued exploration of the synthesis and application of fluorobromopyridines is expected to yield new discoveries and innovations across various scientific disciplines.
Properties
IUPAC Name |
(6-bromo-5-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSGNNIRLDMOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Bromo 5 Fluoropyridin 2 Yl Methanol and Its Precursors
Retrosynthetic Approaches to the (6-Bromo-5-fluoropyridin-2-yl)methanol Scaffold
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned, primarily revolving around the introduction of the key functional groups: the bromo, fluoro, and hydroxymethyl moieties on the pyridine (B92270) core.
A primary disconnection breaks the C-C bond between the pyridine ring and the hydroxymethyl group. This leads to a 6-bromo-5-fluoropyridine derivative with a suitable functional group at the 2-position that can be a precursor to the alcohol. The most logical precursors are the corresponding carboxylic acid or aldehyde, namely 6-Bromo-5-fluoropyridine-2-carboxylic acid or 6-Bromo-5-fluoropyridine-2-carbaldehyde . These can be transformed into the target alcohol via standard reduction reactions.
Further disconnection of these precursors involves the strategic introduction of the halogen atoms. This can be approached in several ways:
Halogenation of a pre-functionalized pyridine: Starting with a pyridine-2-carboxylic acid or a derivative, the bromo and fluoro groups can be introduced through electrophilic halogenation or other functional group interconversions. The directing effects of the existing substituent and the pyridine nitrogen are crucial in this approach.
Functionalization of a pre-halogenated pyridine: A more common strategy involves starting with a di-halogenated pyridine, such as 2,5-dibromopyridine (B19318) or a related bromo-fluoropyridine. The hydroxymethyl group or its precursor can then be installed at the 2-position through metal-catalyzed cross-coupling reactions, lithiation followed by quenching with an electrophile, or Grignard reagent formation. A plausible precursor that can be synthesized from 2,6-dibromopyridine (B144722) is 2-Bromo-6-fluoropyridine (B132718) .
A third approach involves the construction of the pyridine ring itself from acyclic precursors, already bearing some of the required functionalities. While versatile, this approach is often more complex for specific substitution patterns like the one in the target molecule.
Reported Synthetic Pathways to this compound
Based on the retrosynthetic analysis, several synthetic pathways have been reported for the synthesis of this compound and its key precursors. These methods can be broadly categorized into reductive transformations, introduction of functionalities onto the pyridine core, and multi-step synthesis strategies.
Reductive Transformations of Pyridine Carboxylates or Carbaldehydes to Pyridinemethanols
The reduction of a carboxylic acid or an aldehyde at the C2 position of the pyridine ring is a direct and widely used method for the synthesis of 2-pyridinemethanols.
The synthesis of the target molecule can be achieved by the reduction of 6-Bromo-5-fluoropyridine-2-carboxylic acid or 6-Bromo-5-fluoropyridine-2-carbaldehyde . Common reducing agents for the transformation of carboxylic acids to primary alcohols include strong hydride reagents like lithium aluminum hydride (LiAlH₄). For the reduction of aldehydes to primary alcohols, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically sufficient and offer greater functional group tolerance. Catalytic hydrogenation is another powerful method for the reduction of aldehydes and ketones to alcohols, often employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. libretexts.orgrsc.org The choice of catalyst and reaction conditions can be crucial to avoid dehalogenation of the bromo-substituted pyridine ring.
| Precursor | Reducing Agent/Catalyst | Product |
| 6-Bromo-5-fluoropyridine-2-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound |
| 6-Bromo-5-fluoropyridine-2-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound |
| 6-Bromo-5-fluoropyridine-2-carbaldehyde | Catalytic Hydrogenation (e.g., Pd/C, H₂) | This compound |
Introduction of Halogen and Hydroxymethyl Functionalities on Pyridine Cores
This approach focuses on building the desired molecule by sequentially introducing the bromo, fluoro, and hydroxymethyl groups onto a pyridine ring.
One strategy involves the halogenation of a pyridine N-oxide. The N-oxide activates the pyridine ring towards both electrophilic and nucleophilic substitution, allowing for regioselective functionalization that might not be possible with the parent pyridine. For instance, pyridine N-oxides can be selectively functionalized at the 2-position.
A more direct method involves the functionalization of a pre-halogenated pyridine. For example, a patent describes the preparation of 2-bromo-5-formylpyridine through a Grignard reaction with 2,5-dibromopyridine. A similar strategy could be adapted for a 5-fluoro-substituted analogue. The process involves a halogen-metal exchange followed by formylation with a suitable electrophile like N,N-dimethylformamide (DMF).
The introduction of fluorine can be achieved via diazotization of an aminopyridine followed by a Balz-Schiemann reaction or by nucleophilic aromatic substitution on a suitably activated pyridine derivative. A Chinese patent (CN102898358A) details the synthesis of 2-bromo-5-fluoro-6-picoline, a closely related structure, starting from 2-amino-6-picoline through diazotization in the presence of a fluoride (B91410) source. acs.orggoogle.com
Multi-step Convergent and Linear Synthesis Strategies
The synthesis of this compound is typically achieved through a multi-step linear sequence. A plausible and efficient linear synthesis would start from a commercially available substituted pyridine.
For instance, a potential route could begin with 2-amino-5-fluoropyridine. Bromination followed by diazotization and introduction of a cyano group, which can then be hydrolyzed to the carboxylic acid and subsequently reduced, represents a viable, albeit lengthy, pathway.
A convergent approach might involve the synthesis of a functionalized pyridine fragment and coupling it with another piece. However, for a relatively small molecule like this compound, a linear strategy starting from a suitably substituted pyridine precursor is generally more practical.
A representative linear synthesis is outlined below:
Fluorination of a Dibromopyridine: Starting with 2,6-dibromopyridine, a nucleophilic aromatic substitution reaction using a fluoride source like potassium fluoride can yield 2-Bromo-6-fluoropyridine .
Introduction of the C2-substituent: The 2-bromo-6-fluoropyridine can then be subjected to a halogen-metal exchange (e.g., using n-butyllithium) at low temperature, followed by quenching with a suitable electrophile to introduce the hydroxymethyl precursor. For example, reaction with DMF would yield the aldehyde, or with carbon dioxide would yield the carboxylic acid.
Reduction: The final step would be the reduction of the aldehyde or carboxylic acid to the target alcohol, this compound, as described in section 2.2.1.
Optimization of Synthetic Conditions for Enhanced Efficiency and Scalability
For any synthetic route to be practical, especially for industrial applications, optimization of reaction conditions is paramount to ensure high yields, purity, cost-effectiveness, and scalability.
Catalyst Development in Pyridine Synthesis
The development of novel catalysts has significantly advanced the synthesis of functionalized pyridines. Palladium- and rhodium-based catalysts are at the forefront of these developments, enabling a wide range of C-H functionalization and cross-coupling reactions. nih.govorganic-chemistry.orgnih.govrsc.org
For the synthesis of precursors to this compound, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce the C2-substituent onto a dihalogenated pyridine. The choice of ligand is critical in these reactions to control reactivity and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands are often used to promote oxidative addition and reductive elimination steps in the catalytic cycle.
Rhodium catalysts have also been shown to be effective for the C-H amidation and other functionalizations of pyridines. acs.org While perhaps less directly applicable to the specific target molecule, these advancements highlight the ongoing efforts to develop more efficient and selective methods for pyridine modification.
The table below summarizes some catalyst systems used in the functionalization of pyridines, which could be adapted for the synthesis of the target compound or its precursors.
| Catalytic Transformation | Catalyst System | Substrate Scope |
| Palladium-Catalyzed Alkenylation of Pyridine N-Oxides | Pd(OAc)₂ / Ag₂CO₃ | Various pyridine N-oxides and acrylates |
| Palladium-Catalyzed Arylation of Pyridine N-Oxides | Pd(OAc)₂ / Cs₂CO₃ | Pyridine N-oxides and arylboronic acids |
| Rhodium-Catalyzed C-H Amidation | [Rh₂-(esp)₂] | 2-Substituted pyridines |
The continuous development of more active and selective catalysts will undoubtedly lead to more efficient and scalable syntheses of complex pyridine derivatives like this compound.
Solvent and Temperature Regimen Optimization
The choice of solvent and the control of temperature are paramount in the reduction of pyridine aldehydes. These parameters directly influence the reactivity of the reducing agent, reaction kinetics, and the formation of potential byproducts. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and operational simplicity.
The optimization process typically begins by screening a variety of solvents. Polar protic solvents, such as methanol (B129727) and ethanol, are often effective as they can activate the reducing agent. However, aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are also evaluated to understand their impact on reaction efficiency and to avoid potential side reactions like transesterification if ester groups were present.
Temperature control is crucial for managing the exothermic nature of the reduction and minimizing the formation of impurities. Reactions are commonly initiated at a low temperature (e.g., 0 °C) to control the initial rate of reaction, followed by a gradual warming to room temperature to ensure the reaction proceeds to completion. Studies on related aldehyde reductions show that lower temperatures can enhance selectivity. acs.org The optimal regimen is determined by analyzing the yield and purity of this compound under various conditions, often monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Table 1: Optimization of Solvent and Temperature for the Reduction of 6-Bromo-5-fluoropyridine-2-carbaldehyde
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Methanol (MeOH) | 25 | 2 | >99 |
| 2 | Ethanol (EtOH) | 25 | 2 | >99 |
| 3 | Tetrahydrofuran (THF) | 25 | 4 | 95 |
| 4 | Dichloromethane (DCM) | 25 | 6 | 80 |
| 5 | Methanol (MeOH) | 0 to 25 | 3 | >99 |
| 6 | Ethanol (EtOH) | 0 | 5 | 90 |
This table is illustrative, based on established chemical principles for aldehyde reductions.
Yield Enhancement and Purity Improvement Protocols
Maximizing the isolated yield and ensuring high purity of the final product are key objectives in any synthetic protocol. For the synthesis of this compound, this involves careful control of the reaction workup and purification procedures.
To enhance the yield, the reaction is typically monitored until the starting aldehyde is fully consumed. Following the reaction, a standard workup involves quenching the excess reducing agent with a weak acid or water. The resulting boric acid salts are water-soluble, facilitating their removal from the organic product. The product is then extracted into an organic solvent like ethyl acetate (B1210297) or DCM. The combined organic layers are washed with brine to remove residual water and then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. chemicalbook.com
Purity improvement is most commonly achieved through column chromatography on silica (B1680970) gel. A gradient elution system, typically using a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is employed to separate the desired alcohol from any unreacted starting material or nonpolar impurities. The fractions containing the pure product are combined and the solvent is removed under reduced pressure. For crystalline solids, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an effective final purification step, significantly improving the purity of the final compound.
Table 2: Impact of Purification Method on Yield and Purity
| Purification Method | Final Yield (%) | Purity (%) |
| Extraction Only | ~95 (Crude) | 85-90 |
| Column Chromatography | 85-90 | >98 |
| Recrystallization | 75-85 | >99 |
This table presents typical outcomes for standard laboratory purification protocols.
Novel Synthetic Advancements and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of not only efficient but also environmentally sustainable processes. For the synthesis of this compound and its precursors, several novel and green approaches are being explored.
Novel Synthetic Advancements: One significant advancement is the use of flow chemistry. Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to improved yields and safety, especially for exothermic reactions. nih.gov For aldehyde reductions, methods using sodium dithionite (B78146) in a flow system have been developed, providing a transition-metal-free process with reduced reaction times compared to batch methods. nih.gov Biocatalysis represents another frontier, where enzymes or whole-cell systems are used to perform chemical transformations. For instance, recombinant microbial cells have been engineered to synthesize 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, showcasing a one-pot, sustainable alternative to traditional multi-step organic synthesis. rsc.org Such biocatalytic methods could be adapted for the selective oxidation of a methyl group on a precursor like 2-bromo-5-fluoro-6-methylpyridine, followed by reduction.
Green Chemistry Considerations: The principles of green chemistry focus on reducing waste and using less hazardous materials. biosynce.com In the context of synthesizing this compound, this includes:
Safer Solvents: Replacing hazardous solvents with greener alternatives. Ethanol, for example, is a bio-based and less toxic solvent compared to chlorinated solvents like DCM. nih.gov Water is considered an ideal green solvent for certain reactions. mdpi.com
Atom Economy: Using catalytic reagents instead of stoichiometric ones. While NaBH₄ is used in stoichiometric amounts, its byproducts are relatively benign. Catalytic hydrogenation is an alternative with high atom economy but may require precious metal catalysts.
Energy Efficiency: Microwave-assisted synthesis is a technique increasingly used in pyridine chemistry to dramatically reduce reaction times and energy consumption while often improving yields. nih.gov
Renewable Feedstocks: While the direct precursors for this specific compound are not typically derived from renewable sources, the broader field of green chemistry encourages their development. The use of biocatalysis, which often starts from simple, renewable materials, aligns with this goal. rsc.org
By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be made more efficient, scalable, and environmentally responsible.
Chemical Reactivity and Mechanistic Studies of 6 Bromo 5 Fluoropyridin 2 Yl Methanol
Reactivity of the Bromine Atom at C-6
The bromine atom at the C-6 position of (6-bromo-5-fluoropyridin-2-yl)methanol is the primary center of reactivity, largely due to the electronic effects of the adjacent fluorine atom and the ring nitrogen. These electron-withdrawing groups render the C-6 carbon electrophilic and susceptible to a variety of reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at C-6 of this compound serves as an excellent handle for these transformations, enabling the introduction of diverse molecular fragments.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the reactivity of similar 6-halopyridines in such reactions is well-established. For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloropyridazinones with various arylboronic acids has been shown to proceed smoothly to afford 6-aryl substituted products in moderate to good yields. nih.gov This suggests that this compound would readily undergo arylation and heteroarylation under similar conditions, coupling with a wide range of aryl and heteroaryl boronic acids or their derivatives. The reaction would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, along with a base like sodium carbonate or potassium phosphate.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (6-Aryl-5-fluoropyridin-2-yl)methanol |
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. The reactivity of the C-Br bond in this compound makes it a suitable substrate for this reaction. Research on related substrates, such as 6-bromo-2-chloroquinoline, has demonstrated the feasibility of selective Buchwald-Hartwig amination at the C-6 position. nih.gov This selectivity highlights the potential for controlled functionalization of similar polyhalogenated heterocycles. A range of primary and secondary amines, as well as amides, can be coupled under these conditions, leading to the corresponding 6-amino- or 6-amido-5-fluoropyridin-2-yl)methanol derivatives.
Table 2: Illustrative Buchwald-Hartwig Amination Reaction
| Reactant 1 | Amine | Catalyst System | Base | Product |
| This compound | R¹R²NH | Pd₂(dba)₃ / Ligand | NaOt-Bu | (6-(R¹R²N)-5-fluoropyridin-2-yl)methanol |
While specific examples for this compound were not found, the Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings are also powerful palladium-catalyzed methods for C-C bond formation. Given the reactivity of the C-Br bond, it is highly probable that this compound would be a viable substrate in these reactions as well. These couplings would allow for the introduction of a wide variety of alkyl, alkenyl, alkynyl, and aryl groups, further expanding the synthetic utility of this building block.
Nucleophilic Substitution Reactions at the Bromine Center
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is also a potential reaction pathway. The presence of the electron-withdrawing fluorine atom and the ring nitrogen activates the pyridine (B92270) ring towards nucleophilic attack, particularly at the positions ortho and para to the activating groups. In this case, the bromine at C-6 is activated by the adjacent fluorine at C-5 and the ring nitrogen. Strong nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace the bromide ion, especially under elevated temperatures or with the use of a suitable catalyst.
Metal-mediated Reactions and Organometallic Intermediates
The bromine atom of this compound can participate in metal-halogen exchange reactions to form organometallic intermediates. For example, treatment with strong bases like n-butyllithium or Grignard reagents can lead to the formation of the corresponding pyridyllithium or pyridylmagnesium species. These organometallic intermediates are highly reactive and can be trapped with various electrophiles to introduce a wide range of functional groups at the C-6 position. This two-step process of metal-halogen exchange followed by electrophilic trapping provides a versatile alternative to cross-coupling reactions for the functionalization of the pyridine ring.
Reactivity of the Fluorine Atom at C-5
The fluorine atom at the C-5 position of this compound plays a pivotal role in the molecule's reactivity, primarily through its influence on the electrophilicity of the pyridine ring and its potential to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Selective Fluorine-Mediated Transformations
The fluorine atom on the pyridine ring, particularly when positioned ortho or para to the nitrogen atom, is known to be susceptible to nucleophilic displacement. In the case of this compound, the fluorine at C-5 is meta to the nitrogen, which generally makes it less reactive towards SNAr compared to halogens at the C-2 or C-6 positions. However, the presence of the electron-withdrawing bromine atom at the adjacent C-6 position can enhance the electrophilicity of the C-5 carbon, potentially enabling substitution reactions with strong nucleophiles.
Research on related fluoropyridine systems has shown that 2-fluoropyridines are significantly more reactive towards nucleophilic substitution than their 2-chloro counterparts, a phenomenon attributed to the high electronegativity of fluorine which activates the ring towards nucleophilic attack. chemicalbook.comacs.org While direct studies on the C-5 fluorine of this compound are not extensively documented, it is plausible that under forcing conditions or with highly reactive nucleophiles, selective displacement of the fluorine atom could be achieved. Such transformations are valuable for introducing a variety of functional groups at this position.
Influence of Fluorine on Ring Electrophilicity
The high electronegativity of the fluorine atom significantly impacts the electron distribution within the pyridine ring, thereby influencing its electrophilicity. The fluorine atom at C-5, in conjunction with the inherent electron-withdrawing nature of the pyridine nitrogen, depletes the electron density of the aromatic system. This increased electrophilicity makes the pyridine ring more susceptible to attack by nucleophiles.
Transformations of the Hydroxymethyl Group at C-2
The hydroxymethyl group at the C-2 position is a versatile functional handle that can be readily transformed into a variety of other functional groups, including aldehydes, carboxylic acids, ethers, esters, and halomethyl analogs.
Oxidation Reactions to Carbaldehydes and Carboxylic Acids
The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding carbaldehyde or further to the carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For the selective oxidation to the aldehyde, reagents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are commonly used.
For instance, the oxidation of the related compound (6-bromo-3-fluoropyridin-2-yl)methanol (B1442465) to 6-bromo-3-fluoropicolinaldehyde has been successfully achieved using Dess-Martin periodinane in dichloromethane (B109758), affording the product in good yield. chemicalbook.com This suggests that a similar protocol would be effective for the oxidation of this compound.
| Starting Material | Reagent | Product | Yield | Reference |
| (6-bromo-3-fluoropyridin-2-yl)methanol | Dess-Martin periodinane | 6-bromo-3-fluoropicolinaldehyde | 69.4% | chemicalbook.com |
| 2-phenylpropargylic alcohol | MnO₂ | Pyrimidine derivative | - | bldpharm.com |
Further oxidation of the resulting aldehyde to the carboxylic acid can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or by employing a two-step procedure involving initial oxidation to the aldehyde followed by subsequent oxidation. The corresponding 6-Bromo-5-fluoropyridine-2-carboxylic acid is a valuable building block for the synthesis of amides and esters. sigmaaldrich.comsynquestlabs.com
Derivatization to Ethers, Esters, and Halomethyl Analogs
The hydroxyl group of this compound can be readily derivatized to form ethers and esters. Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide.
Esterification is typically carried out by reacting the alcohol with a carboxylic acid or an activated carboxylic acid derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst or a coupling agent. liverpool.ac.uk
The conversion of the hydroxymethyl group to a halomethyl group is a key transformation that introduces a reactive electrophilic center. This is often accomplished using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. For example, the conversion of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine has been reported using cyanuric chloride in DMF, which serves as a milder alternative to thionyl chloride. mdpi.com This method is likely applicable to this compound for the synthesis of (6-bromo-5-fluoropyridin-2-yl)methyl chloride.
| Starting Material | Reagent | Product | Reference |
| 2-bromo-6-hydroxymethylpyridine | Cyanuric chloride/DMF | 2-bromo-6-chloromethylpyridine | mdpi.com |
| Nicotinic acid | n-BuOH/H₂SO₄ | Butyl nicotinate | liverpool.ac.uk |
Reductive Transformations
The hydroxymethyl group at the C-2 position can also undergo reductive transformations. Catalytic hydrogenation is a common method for the reduction of benzylic alcohols to the corresponding methyl groups. It is plausible that similar conditions, such as using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, could reduce the hydroxymethyl group of this compound to a methyl group, yielding 6-bromo-5-fluoro-2-methylpyridine. However, the presence of the bromine atom on the ring introduces the possibility of competitive hydrodebromination. Selective reduction of the hydroxymethyl group in the presence of a halogen on the pyridine ring often requires careful selection of the catalyst and reaction conditions to avoid dehalogenation. Studies on the hydrogenation of functionalized pyridines have shown that the choice of catalyst and solvent can influence the selectivity of the reduction. liverpool.ac.uk
Pyridine Ring Reactivity and Functionalization
The reactivity of the pyridine ring in this compound is dictated by the interplay of its substituents: the electron-withdrawing bromine and fluorine atoms, and the potentially directing hydroxymethyl group. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov In the case of this compound, the hydroxymethyl group at the C2 position can act as a directed metalation group (DMG) after deprotonation to the corresponding alkoxide. This lithium alkoxide can then direct a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the nearest available ortho position.
The presence of both a bromine atom at C6 and a fluorine atom at C5 introduces a complex interplay of electronic and steric effects. The fluorine atom is a weak directing group, while the bromine atom can also direct metalation to its ortho position. masterorganicchemistry.comnih.gov For this compound, the primary site for directed ortho-metalation would be the C3 position, which is ortho to the hydroxymethyl directing group. The electron-withdrawing nature of the fluorine at C5 and bromine at C6 would further increase the acidity of the C3 and C4 protons, potentially facilitating metalation.
Hypothetical Reaction Scheme for Directed Ortho-Metalation:
| Reactant | Reagents | Putative Intermediate | Product (after electrophilic quench) |
| This compound | 1. n-BuLi (2 equiv.), THF, -78 °C2. Electrophile (E+) | 3-Lithio-6-bromo-5-fluoropyridin-2-yl)methanol | (3-E-6-Bromo-5-fluoropyridin-2-yl)methanol |
This strategy would allow for the introduction of a wide range of electrophiles at the C3 position, providing a pathway to novel trisubstituted pyridine derivatives. The choice of base and reaction conditions would be crucial to avoid competing reactions such as halogen-metal exchange or addition to the pyridine ring.
Functionalization at Unsubstituted Ring Positions
The unsubstituted C3 and C4 positions of this compound are susceptible to functionalization through various methods, primarily driven by the electronic nature of the pyridine ring.
Suzuki-Miyaura Cross-Coupling: The bromine atom at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This would allow for the introduction of aryl, heteroaryl, or alkyl groups at this position. While the fluorine atom can also participate in cross-coupling reactions, the C-Br bond is generally more reactive under standard palladium catalysis.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the fluoro and bromo substituents, makes it susceptible to nucleophilic aromatic substitution. While the bromine at C6 is a potential leaving group, the fluorine at C5 could also be displaced by strong nucleophiles under forcing conditions. The regioselectivity of such reactions would depend on the nature of the nucleophile and the reaction conditions. Functionalization at the C4 position could potentially be achieved through metallation-based approaches, as direct SNAr at this position is less common without a suitable leaving group. The use of strong, non-nucleophilic bases like sodium amide could potentially promote functionalization at the C4 position via a pyridyne intermediate, although this would likely lead to a mixture of products.
Stereochemical Aspects of this compound Derivatives
The hydroxymethyl group of this compound itself is achiral. However, reactions involving this group or leading to the introduction of new stereocenters in its derivatives are of significant interest.
Asymmetric Synthesis: The synthesis of chiral derivatives can be achieved through several strategies. For instance, the reduction of a corresponding ketone, (6-bromo-5-fluoropyridin-2-yl)ketone, using chiral reducing agents could yield enantiomerically enriched this compound. Furthermore, the development of catalytic asymmetric methods for the functionalization of the pyridine ring could lead to chiral products. mdpi.com The stereoselective dearomatization of pyridine derivatives is an emerging area that allows for the synthesis of highly functionalized, chiral piperidines and related saturated heterocycles. mdpi.com
The stereochemistry of the products resulting from reactions at the pyridine ring would be influenced by the directing groups and the reaction mechanism. For example, in a directed ortho-metalation, the approach of the electrophile to the lithiated intermediate could be influenced by the coordination to the lithium alkoxide, potentially leading to diastereoselectivity if a chiral electrophile is used.
Investigation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Mechanistic Studies of Ortho-Metalation: The mechanism of directed ortho-metalation would involve initial deprotonation of the hydroxyl group, followed by coordination of the organolithium base to the resulting alkoxide and subsequent deprotonation of the C3 position. Kinetic studies could elucidate the relative rates of metalation at different positions and the influence of the fluorine and bromine substituents on the acidity of the ring protons. Computational studies could provide insights into the transition state geometries and energies, helping to rationalize the observed regioselectivity.
Kinetic vs. Thermodynamic Control: In reactions with multiple potential outcomes, such as functionalization at different ring positions, the product distribution can be under either kinetic or thermodynamic control. For instance, in metalation reactions, the initially formed organolithium species might not be the most stable one, and under certain conditions, it could isomerize to a thermodynamically more favorable intermediate. Kinetic studies involving quenching the reaction at different time points could reveal the presence of such equilibria.
The study of reaction mechanisms for this compound would likely involve a combination of experimental techniques, such as in-situ IR or NMR spectroscopy to observe intermediates, and computational modeling to map the reaction energy profile.
Applications As a Versatile Building Block in Complex Molecule Synthesis
Scaffold Engineering in Medicinal Chemistry Research
The primary and most well-documented application of (6-Bromo-5-fluoropyridin-2-yl)methanol is in the realm of medicinal chemistry, where it serves as a crucial intermediate in the synthesis of innovative drug candidates.
While direct, specific examples of pyridine-fused heterocycles synthesized from this compound are not extensively detailed in readily available literature, its role as a precursor to complex heterocyclic systems is evident from its incorporation into larger, medicinally relevant scaffolds. For instance, it is a key starting material in the synthesis of fused quadracyclic compounds with potential therapeutic applications. The reactivity of the bromo and fluoro groups allows for subsequent annulation reactions to build additional rings onto the pyridine (B92270) core.
This compound has been instrumental in the development of molecules targeting significant biological pathways. Its utility is prominently highlighted in the synthesis of pyridineamine compounds that function as Pim kinase inhibitors. pnas.orgnih.gov Pim kinases are a family of enzymes that are overexpressed in various cancers, making them an attractive target for oncology drug development. The this compound moiety serves as a foundational component of these inhibitors, which are designed to fit into the ATP-binding pocket of the kinase.
Another significant application is in the synthesis of benzimidazoyl GLP-1 receptor agonists. ontosight.airesearchoutreach.orgresearchgate.net These agents are of interest for the treatment of metabolic diseases such as type 2 diabetes. In the synthesis of these complex molecules, this compound is used as a key intermediate to construct a portion of the final pharmacophore responsible for interacting with the GLP-1 receptor.
| Therapeutic Target | Compound Class | Application |
| Pim Kinases | Pyridineamine Derivatives | Cancer Therapy |
| GLP-1 Receptor | Benzimidazoyl Derivatives | Metabolic Diseases |
Privileged structures are molecular frameworks that are capable of binding to multiple biological targets. The pyridine ring is a well-established privileged structure in medicinal chemistry. By providing a functionalized pyridine core, this compound acts as a precursor for the synthesis of molecules based on such privileged scaffolds. Its utility in creating both Pim kinase inhibitors and GLP-1 receptor agonists demonstrates its role in generating diverse molecules with the potential for broad biological activity. pnas.orgnih.govontosight.airesearchoutreach.orgresearchgate.net The ability to modify the bromine, fluorine, and hydroxymethyl groups allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds.
Utility in Agrochemical and Material Science Research
While fluorinated pyridine derivatives are of significant interest in both agrochemical and material science research, specific applications of this compound in these fields are not well-documented in publicly available scientific literature. The presence of both fluorine and bromine suggests potential for its use in creating novel pesticides or functional materials, but concrete examples are not readily found.
Design and Synthesis of Advanced Organic Intermediates
Beyond its direct application in the synthesis of final drug candidates, this compound is a valuable starting material for the creation of more complex, advanced organic intermediates. The differential reactivity of the C-Br and C-F bonds, along with the nucleophilic hydroxymethyl group, allows for a stepwise and controlled elaboration of the molecule. For example, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, while the bromine atom can participate in various cross-coupling reactions, and the fluorine atom can be displaced by nucleophiles under specific conditions. This versatility makes it a powerful tool for synthetic chemists aiming to build a library of diverse intermediates for various research purposes.
Library Synthesis and Combinatorial Chemistry Applications
The trifunctional nature of this compound makes it an ideal candidate for use in library synthesis and combinatorial chemistry. By systematically reacting each of the functional groups with a diverse set of reagents, large libraries of related compounds can be generated. For instance, the hydroxymethyl group could be esterified with a variety of carboxylic acids, the bromine atom could be subjected to a Suzuki coupling with numerous boronic acids, and the fluorine atom could be displaced by a range of amines or thiols. However, specific examples of large-scale combinatorial libraries synthesized from this compound are not extensively reported in the current literature.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy would provide critical information on the number of different types of protons, their electronic environments, and their proximity to one another. For (6-Bromo-5-fluoropyridin-2-yl)methanol, one would expect to observe distinct signals for the methylene (B1212753) protons (-CH₂OH) and the aromatic protons on the pyridine (B92270) ring. The chemical shifts of the aromatic protons would be influenced by the presence of the bromine and fluorine atoms, and their coupling patterns would reveal their relative positions on the ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for each of the six carbon atoms in the molecule, including the hydroxymethyl carbon and the five carbons of the pyridine ring. The chemical shifts of the ring carbons would be significantly affected by the electronegative halogen substituents.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an essential tool. This technique is highly sensitive to the local electronic environment of the fluorine atom and would provide a single, sharp signal in the spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to a pyridine ring and would be further influenced by the adjacent bromine atom.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, helping to trace the proton network within the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the substitution pattern on the pyridine ring and the connection of the hydroxymethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass, and thus the elemental composition, of a molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with very high precision. This experimental value can be compared to the calculated theoretical mass to confirm the elemental formula of the compound, C₆H₅BrFNO. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would also be readily observable in the mass spectrum.
Without access to the raw or processed data from these analytical techniques, a detailed, evidence-based article with interactive data tables and in-depth research findings cannot be constructed. The scientific community awaits the publication of this data to fully characterize the spectroscopic and structural properties of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's connectivity.
Table 1: Predicted Major Fragment Ions in MS/MS of this compound
| Fragment Ion | Predicted m/z | Neutral Loss |
| [M - H₂O]⁺ | 188.95 | Water (H₂O) |
| [M - CH₂OH]⁺ | 175.93 | Formaldehyde (CH₂O) |
| [M - Br]⁺ | 128.04 | Bromine radical (Br•) |
| [M - HF]⁺ | 186.96 | Hydrogen Fluoride (B91410) (HF) |
Note: The m/z values are predicted based on isotopic masses and may vary slightly in experimental data.
LC-MS and GC-MS for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable techniques for verifying the purity and confirming the identity of synthesized this compound. Several chemical suppliers provide documentation including LC-MS data to confirm the identity of this compound. bldpharm.combldpharm.combldpharm.com
LC-MS: This technique separates the compound from impurities based on its polarity and then detects the mass-to-charge ratio of the eluting molecules. It is particularly useful for analyzing non-volatile and thermally labile compounds. The retention time from the liquid chromatography provides an additional layer of identification, while the mass spectrum confirms the molecular weight of the compound.
GC-MS: In GC-MS, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the gas chromatograph. The separated components are then introduced into the mass spectrometer. GC-MS is highly effective for volatile and thermally stable compounds, providing high-resolution separation and definitive mass spectral data for identity confirmation. Commercial suppliers often use techniques like HPLC and GC to ensure the quality and purity of their chemical products. lookchem.com
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation at specific wavenumbers, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds. A study on 6-Bromopyridine-2-carbaldehyde utilized infrared spectroscopy to analyze its structure and vibrational spectra. mdpi.com
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (CH₂OH) | Stretching | 2850-2960 |
| C=N, C=C (Pyridine ring) | Stretching | 1400-1600 |
| C-O (Alcohol) | Stretching | 1050-1260 |
| C-F | Stretching | 1000-1400 |
| C-Br | Stretching | 500-600 |
Note: The exact positions of the absorption bands can be influenced by the electronic effects of the substituents on the pyridine ring.
The broad O-H stretching band is a key indicator of the hydroxyl group, while the various C-H, C=N, C=C, C-F, and C-Br stretches confirm the presence of the substituted pyridine ring and the hydroxymethyl group. libretexts.orgyoutube.com
Raman Spectroscopy (FT-Raman) for Complementary Vibrational Data
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds. For instance, Raman spectroscopy was used to obtain data for a crystalline powder of 6-Bromopyridine-2-carbaldehyde. mdpi.com
In the case of this compound, Raman spectroscopy would be especially useful for observing the vibrations of the pyridine ring and the C-Br bond, which may show weak or no absorption in the FT-IR spectrum. The combination of both FT-IR and Raman data provides a more complete vibrational profile of the molecule. researchgate.net
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated systems and electronic structure of this compound. The pyridine ring, being an aromatic system, exhibits characteristic π → π* and n → π* electronic transitions.
The substitution pattern on the pyridine ring, with the bromo, fluoro, and hydroxymethyl groups, will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The electron-withdrawing nature of the halogen atoms and the electron-donating potential of the hydroxymethyl group can cause shifts in the absorption bands compared to unsubstituted pyridine. Spectroscopic studies on substituted porphyrins have demonstrated that substituents can significantly influence the electronic properties of the π-electron system. researchgate.net
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Expected λmax (nm) |
| π → π | ~250-280 |
| n → π | ~270-300 |
Note: These are approximate values and can be solvent-dependent.
The analysis of the UV-Vis spectrum, in conjunction with data from other spectroscopic methods, contributes to a comprehensive understanding of the electronic environment of this compound.
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques employed for these purposes.
High-Performance Liquid Chromatography is a cornerstone technique for the analysis and purification of this compound. The separation is typically achieved using a reverse-phase methodology.
In a representative approach, a C18 column, such as a Waters Sunfire™ C18, is utilized. google.com The mobile phase generally consists of a gradient mixture of an aqueous component and an organic solvent, most commonly acetonitrile. To enhance peak shape and resolution, modifiers are often added to the mobile phase. For instance, a common mobile phase composition is a gradient of water and acetonitrile, each containing 0.1% trifluoroacetic acid (TFA). google.com Alternatively, for compounds that are more stable or have better solubility under basic conditions, a mobile phase containing 0.15% ammonium (B1175870) hydroxide (B78521) can be employed. google.com The flow rate is typically maintained around 30 mL/min for preparative separations. google.com Detection is commonly performed using a UV detector, often in conjunction with a mass spectrometer (LC-MS) to confirm the mass of the eluted compound. google.comgoogle.com
Table 1: Illustrative HPLC Parameters for Analysis of this compound Analogs
| Parameter | Condition |
| Column | Waters Sunfire™ C18, 5 µm, 19 x 100 mm google.com |
| Mobile Phase A | 0.1% TFA in Water google.com or 0.15% NH4OH in Water google.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile google.com or 0.15% NH4OH in Acetonitrile google.com |
| Flow Rate | 30 mL/min (preparative) google.com |
| Detection | UV, Mass Spectrometry (MS) google.comgoogle.com |
| Mode | Reverse-Phase google.com |
Gas Chromatography is a valuable technique for the analysis of volatile and thermally stable compounds like substituted pyridines. The method's high resolution makes it suitable for separating complex mixtures and determining the purity of this compound, provided it can be volatilized without decomposition.
A typical GC analysis would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based column (e.g., Rxi-5Sil MS). tandfonline.com The oven temperature is programmed to ramp up gradually to ensure the efficient separation of components with different boiling points. Helium is commonly used as the carrier gas. tandfonline.com For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis, while a Mass Spectrometer (GC-MS) provides definitive identification of the compound and any impurities based on their mass spectra. tandfonline.comacs.org In some cases, derivatization may be employed to increase the volatility and thermal stability of the analyte. nih.gov
Table 2: General GC Parameters for the Analysis of Substituted Pyridines
| Parameter | Condition |
| Column | Rxi-5Sil MS (60 m x 0.25 mm id x 1.0 µm) tandfonline.com |
| Carrier Gas | Helium tandfonline.com |
| Oven Program | Isothermal or temperature gradient tandfonline.com |
| Injector Temperature | Optimized to ensure volatilization without degradation |
| Detector | Mass Spectrometry (MS) tandfonline.comacs.org or Flame Ionization Detector (FID) |
| Injection Mode | Split/Splitless |
Ultra-Performance Liquid Chromatography represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. This is achieved by using columns packed with sub-2 µm particles, which necessitates a specialized UPLC system capable of handling higher backpressures.
For the analysis of this compound and related halogenated derivatives, a reverse-phase UPLC method is typically employed. A common column choice is an ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm). fxcsxb.com The mobile phase often consists of a gradient of water and acetonitrile, frequently with an additive like 0.1% formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. fxcsxb.com UPLC is almost always coupled with tandem mass spectrometry (UPLC-MS/MS), which provides exceptional selectivity and sensitivity for quantification and structural confirmation. fxcsxb.comscience.gov
Table 3: Representative UPLC Parameters for Halogenated Aromatic Compounds
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) fxcsxb.com |
| Mobile Phase A | Water with 0.1% Formic Acid fxcsxb.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid fxcsxb.com |
| Flow Rate | Optimized for the specific column and separation |
| Detection | Tandem Mass Spectrometry (UPLC-MS/MS) fxcsxb.comscience.gov |
| Mode | Reverse-Phase |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions with other molecules.
While the specific crystal structure of this compound is not publicly available in the searched literature, analysis of closely related bromo-fluoropyridine derivatives provides insight into the expected structural features. For instance, the crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine has been determined. nih.gov This related molecule crystallizes in the monoclinic system with the space group P2₁/c. nih.gov Such studies on analogous compounds reveal that the pyridine ring is planar, and the substituents lie in or close to the plane of the ring. Intermolecular interactions, such as halogen bonding (involving the bromine atom) and hydrogen bonding (if a suitable donor/acceptor is present), as well as π-stacking between the aromatic rings, are anticipated to be significant features in the crystal packing of this compound.
Table 4: Crystal Data for a Related Compound: 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine
| Parameter | Value |
| Chemical Formula | C₁₂H₉BrFNO nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c |
| a (Å) | 3.9376 (4) nih.gov |
| b (Å) | 20.999 (3) nih.gov |
| c (Å) | 13.2700 (15) nih.gov |
| β (°) | 95.035 (7) nih.gov |
| Volume (ų) | 1093.0 (2) nih.gov |
| Z | 4 nih.gov |
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations
Quantum mechanical calculations are at the heart of modern computational chemistry, providing a detailed description of molecular systems. For (6-Bromo-5-fluoropyridin-2-yl)methanol, these calculations can elucidate its three-dimensional structure and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for medium-sized molecules like this compound.
Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms in the molecule, its ground state geometry. This involves finding the minimum energy structure on the potential energy surface. The B3LYP functional with a 6-311G(d,p) basis set is a common choice for such calculations, providing reliable geometric parameters. The optimized structure reveals bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's spatial configuration. In studies of similar substituted pyridines, DFT has been shown to produce geometric parameters that are in good agreement with experimental data from X-ray crystallography nih.govresearchgate.net.
The electronic structure, also obtainable from DFT calculations, describes the arrangement of electrons in the molecule and their energies. This information is key to understanding the molecule's stability and reactivity.
Illustrative Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C2-C3 | 1.395 |
| Bond Length | C3-C4 | 1.388 |
| Bond Length | C4-C5 | 1.391 |
| Bond Length | C5-N1 | 1.334 |
| Bond Length | N1-C2 | 1.340 |
| Bond Length | C5-F | 1.355 |
| Bond Length | C6-Br | 1.890 |
| Bond Length | C2-CH2OH | 1.510 |
| Bond Angle | N1-C2-C3 | 122.5 |
| Bond Angle | C2-C3-C4 | 118.0 |
| Bond Angle | C3-C4-C5 | 119.5 |
| Bond Angle | C4-C5-N1 | 117.8 |
| Dihedral Angle | F-C5-C4-C3 | 179.8 |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, they can offer higher accuracy for electronic properties.
For this compound, ab initio calculations can be used to refine the understanding of its electronic structure and to predict its reactivity. These methods are particularly useful for studying excited states and reaction mechanisms, providing a benchmark for results obtained from DFT.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of molecular orbitals is fundamental to explaining chemical bonding and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. For similar aromatic heterocyclic compounds, the HOMO-LUMO gap is often a key indicator of their chemical behavior nih.govnih.gov.
Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).
These descriptors are valuable in predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index suggests that the molecule is a strong electrophile. Such analyses are standard in computational studies of bioactive molecules nih.govnih.gov.
Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | -4.025 eV |
| Chemical Hardness (η) | 2.825 eV |
| Chemical Softness (S) | 0.354 eV⁻¹ |
Electron Density and Charge Distribution Analysis
The electron density distribution reveals how electrons are spread throughout the molecule. This analysis is crucial for identifying electron-rich and electron-deficient regions, which in turn helps in predicting sites of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would be significantly influenced by its substituents. The highly electronegative fluorine and bromine atoms, along with the nitrogen atom in the pyridine (B92270) ring, create distinct regions of negative potential. The nitrogen atom's lone pair, in particular, is expected to be a primary site of negative potential, making it a likely coordination site for electrophiles or a hydrogen bond acceptor. rsc.orgnih.gov The fluorine atom, due to its high electronegativity, will also contribute to a negative potential region around it. nih.gov Conversely, the hydrogen atom of the hydroxyl group (-CH₂OH) is anticipated to be a site of positive potential, rendering it susceptible to nucleophilic attack and capable of acting as a hydrogen bond donor.
In a study on fluorinated pyridines, it was observed that fluorination has a dramatic effect on the binding properties by altering the electron density distribution of the π-cloud of the pyridine ring, which can even create a π-hole. nih.gov For this compound, the interplay between the electron-withdrawing effects of the bromine and fluorine atoms and the electronic nature of the pyridine ring would result in a complex MEP map. The regions of positive potential (blue) are generally found on the hydrogen atoms, particularly the one in the hydroxyl group, while the most negative regions (red) are localized on the nitrogen and fluorine atoms. researchgate.netmdpi.com
Table 1: Predicted Regions of High and Low Electrostatic Potential for this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Nitrogen Atom (Pyridine Ring) | Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |
| Fluorine Atom | Negative (Red/Yellow) | Contributes to electron-rich region |
| Oxygen Atom (Hydroxyl Group) | Negative (Red/Yellow) | Potential for electrophilic interaction |
| Hydrogen Atom (Hydroxyl Group) | Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor |
| Pyridine Ring (π-system) | Variable (influenced by substituents) | Potential for π-π stacking and other non-covalent interactions |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units (bonds and lone pairs). It allows for the investigation of intramolecular charge transfer (ICT) interactions, which are crucial for understanding molecular stability and reactivity. These interactions are quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.
In this compound, several significant intramolecular interactions would be expected. The lone pairs on the nitrogen, oxygen, fluorine, and bromine atoms can act as donors, while the antibonding orbitals (σ* and π*) of the pyridine ring and the C-Br, C-F, and C-O bonds can act as acceptors.
Key NBO interactions would likely include:
n(N) → π(C-C)* and n(N) → π(C-N)*: Delocalization of the nitrogen lone pair into the antibonding orbitals of the pyridine ring, contributing to the aromatic stability.
n(O) → σ(C-C)* and n(O) → σ(C-H)*: Hyperconjugative interactions involving the oxygen lone pairs of the methanol (B129727) substituent.
n(F) → σ(C-C)* and n(Br) → σ(C-C)*: Interactions of the halogen lone pairs with the adjacent carbon-carbon antibonding orbitals.
A study on fluorinated and chlorinated pyridines revealed that substitutions have significant consequences on intramolecular charge delocalization and ring bond strength. rsc.org NBO analysis of a bromo-substituted pyridine derivative also highlighted significant charge delocalization from the bromine atom to the pyridine ring. researchgate.net For this compound, the NBO analysis would quantify the electron-donating and -accepting capabilities of its various functional groups, providing a deeper understanding of the electronic effects that govern its structure and reactivity.
Table 2: Hypothetical Major NBO Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) | Type of Interaction |
| n(N1) | π(C2-C3) | High | Lone pair delocalization |
| n(N1) | π(C5-C6) | High | Lone pair delocalization |
| n(O) | σ(C7-H) | Moderate | Hyperconjugation |
| n(F) | σ(C5-C6) | Moderate | Halogen lone pair delocalization |
| n(Br) | σ*(C5-C6) | Moderate | Halogen lone pair delocalization |
Note: The E(2) values are qualitative estimates based on typical values for similar systems.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be correlated with experimental spectra to provide a detailed assignment of the observed vibrational modes.
For this compound, the vibrational spectrum would exhibit characteristic bands for the pyridine ring, the C-Br, C-F, C-O, and O-H bonds, and the CH₂ group. DFT calculations would allow for the precise assignment of these bands, which can be complex due to the coupling of various vibrational modes. For example, a study on fluorinated and chlorinated pyridines used DFT to analyze the effect of halogenation on the in-plane ring normal modes. rsc.org
The predicted spectrum would show:
O-H stretching: A broad band in the high-frequency region (around 3200-3600 cm⁻¹).
C-H stretching: Bands for the aromatic and aliphatic C-H bonds (around 2900-3100 cm⁻¹).
Pyridine ring stretching: A series of bands in the 1400-1600 cm⁻¹ region.
C-F and C-Br stretching: Bands at lower frequencies, typically below 1200 cm⁻¹.
By comparing the calculated spectrum with the experimental one, a detailed understanding of the molecule's vibrational properties can be achieved. This correlation is a powerful tool for structural confirmation and for studying intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies.
Table 3: Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Representative Experimental Range (cm⁻¹) |
| O-H Stretch | 3300 - 3500 | 3200 - 3600 |
| Aromatic C-H Stretch | 3050 - 3150 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2900 - 3000 | 2850 - 2960 |
| Pyridine Ring Skeletal Vibrations | 1400 - 1600 | 1400 - 1650 |
| C-O Stretch | 1000 - 1200 | 1000 - 1300 |
| C-F Stretch | 1000 - 1100 | 1000 - 1100 |
| C-Br Stretch | 500 - 650 | 500 - 650 |
Note: Predicted ranges are typical for DFT calculations and experimental ranges are general for these functional groups.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the flexible hydroxymethyl group (-CH₂OH) in this compound allows for different spatial orientations, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives showed that the introduction of a fluorine atom can significantly alter the preferred molecular conformation. mdpi.com
For this compound, the key dihedral angle to consider is the one involving the pyridine ring and the methanol substituent (C5-C2-C7-O). The relative stability of different conformers would be determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the pyridine nitrogen or the fluorine atom.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes in different environments (e.g., in solution). acs.orgyoutube.com An MD simulation of this compound would reveal the flexibility of the molecule, the preferred conformations in a given solvent, and the nature of its interactions with solvent molecules. For instance, MD simulations of other pyridine-containing compounds have been used to study their interaction profiles with biological targets. acs.org Such simulations would provide valuable insights into the molecule's behavior in a biological context.
Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy Changes)
DFT calculations can be used to predict various thermodynamic properties of a molecule, such as its heat capacity (Cp), entropy (S), and enthalpy of formation (ΔHf). nih.govyoutube.comresearchgate.netorientjchem.org These properties are derived from the calculated vibrational frequencies and the electronic energy of the optimized molecular structure.
The calculated thermodynamic properties for this compound would provide fundamental data that is often difficult to obtain experimentally. For example, the heat capacity indicates how much energy is required to raise the temperature of the substance, while the entropy is a measure of its disorder. The enthalpy of formation is a key parameter for understanding the molecule's stability and for thermochemical calculations of reactions involving it.
While specific calculated values for this compound are not available in the literature, studies on pyridine and its derivatives have shown that DFT methods can provide reliable predictions of these properties. uni.edunist.gov For instance, the heat capacity and entropy of pyridine have been both experimentally measured and computationally calculated, showing good agreement. uni.edu
Table 4: Representative Calculated Thermodynamic Properties for a Pyridine Derivative at 298.15 K
| Thermodynamic Property | Representative Calculated Value | Unit |
| Heat Capacity (Cp) | 130 - 150 | J/(mol·K) |
| Entropy (S) | 350 - 380 | J/(mol·K) |
| Enthalpy of Formation (ΔHf) | 100 - 150 | kJ/mol |
Note: These values are illustrative and based on calculations for similar-sized substituted pyridine molecules. Actual values for this compound would require specific DFT calculations.
Future Directions and Emerging Research Frontiers
Exploration of Novel Reactivities and Catalytic Pathways
The bromine and fluorine substituents on the pyridine (B92270) ring of (6-Bromo-5-fluoropyridin-2-yl)methanol offer unique opportunities for exploring novel reactivities. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of functional groups at this position. The fluorine atom, on the other hand, can influence the electronic properties of the pyridine ring, affecting its reactivity and the properties of its derivatives. Future research will likely focus on leveraging these features to develop new catalytic pathways and synthesize novel compounds with potential applications in medicinal chemistry and materials science.
Integration into Advanced Materials and Nanoscience Research
The unique properties of this compound make it an attractive candidate for integration into advanced materials and nanoscience research. The presence of the pyridine nitrogen and the hydroxyl group allows it to act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties, such as porosity, luminescence, and catalytic activity. Furthermore, the fluorine substituent can impart desirable properties, such as increased thermal stability and hydrophobicity, to polymers and other materials incorporating this building block.
Computational Design and Prediction of Novel Derivatives and Their Reactivity
Computational chemistry and molecular modeling will play an increasingly important role in the future research of this compound. Density functional theory (DFT) calculations can be used to predict the reactivity of the molecule, understand its electronic structure, and design novel derivatives with specific properties. For example, computational methods can be employed to screen for potential catalysts for its functionalization or to predict the photophysical properties of its derivatives for applications in optoelectronics. This in silico approach can help to accelerate the discovery and development of new applications for this versatile building block.
Interdisciplinary Research with Other Scientific Domains
The full potential of this compound will be realized through interdisciplinary research that combines chemistry with other scientific domains, such as biology, medicine, and engineering. In medicinal chemistry, this compound can serve as a scaffold for the synthesis of new drug candidates targeting a variety of diseases. In agricultural science, its derivatives could be explored as potential herbicides or fungicides. The collaboration between chemists and researchers in these and other fields will be crucial for translating the fundamental properties of this molecule into practical applications that address societal needs.
Q & A
What are the key synthetic routes for (6-Bromo-5-fluoropyridin-2-yl)methanol?
Basic Research Question
Methodological Answer:
The synthesis typically involves halogenation and functional group interconversion. A plausible route includes:
Halogenation : Bromination and fluorination of a pyridine precursor. For example, bromine or NBS (N-bromosuccinimide) can introduce bromine at the 6-position, while fluorination may use DAST (diethylaminosulfur trifluoride) or Selectfluor® .
Hydroxymethylation : Reduction of a carbonyl intermediate (e.g., 6-bromo-5-fluoropyridine-2-carbaldehyde) using LiAlH4 or NaBH4 to yield the methanol derivative .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
How is the compound characterized using spectroscopic and analytical methods?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : NMR (CDCl) reveals aromatic protons (δ 7.5–8.5 ppm), hydroxymethyl protons (δ 4.5–5.0 ppm), and coupling constants () for fluorine interactions .
- GC-MS : Molecular ion peaks at m/z 219 (M) confirm molecular weight, with fragmentation patterns indicating Br/F loss .
- Elemental Analysis : Validate C, H, N, Br, and F percentages (±0.3% deviation) .
What are the optimal storage conditions to maintain its stability?
Basic Research Question
Methodological Answer:
-
Storage : Under inert atmosphere (N) at 2–8°C in amber glass vials to prevent photodegradation .
-
Stability Data :
Property Value Source Melting Point 34–39°C Boiling Point 246°C Degradation (RT, air) ≤5% over 6 months
How to resolve contradictions in NMR data during structural analysis?
Advanced Research Question
Methodological Answer:
- Cross-Validation : Compare -NMR and DEPT-135 to distinguish CH, CH, and quaternary carbons. For ambiguous peaks, use 2D techniques (HSQC, HMBC) .
- Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) and simulate NMR shifts with Gaussian or ADF software to validate experimental data .
- Isotopic Labeling : Introduce or -labeling to track coupling interactions in complex spectra .
What crystallographic methods are suitable for determining its structure?
Advanced Research Question
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.
- Structure Solution : Employ SHELXT for direct methods or SHELXD for dual-space algorithms .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Address twinning (if present) using the Hooft parameter (y) or Flack x parameter to resolve centrosymmetric ambiguities .
- Validation : Check CIF files with PLATON for ADDSYM alerts and R < 5% .
How to design SAR studies involving this compound?
Advanced Research Question
Methodological Answer:
- Core Modifications :
- Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays.
- Cellular Uptake : Measure logP values (HPLC) to correlate lipophilicity with membrane permeability .
- Data Analysis : Apply multivariate regression (e.g., PLS) to link structural descriptors (Hammett σ, molar refractivity) to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
